benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
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Description
Benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
Compounds structurally related to benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, such as 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, have been explored for their potential as selective aldose reductase (ALR2) inhibitors, showing activity in the micromolar/submicromolar range. These compounds also demonstrated significant antioxidant properties, hinting at their therapeutic potential in managing oxidative stress-related conditions (La Motta et al., 2007).
Anticancer Properties
Another area of interest is the development of compounds for cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor, has shown promise in preclinical trials for its selective inhibition of HDACs and potential anticancer effects. Such research underscores the exploration of pyrimidine derivatives as potent anticancer agents, suggesting possible avenues for the study of benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate in oncology (Zhou et al., 2008).
Herbicidal Activity
The synthesis and application of pyrimidine derivatives in agriculture, particularly as herbicides, represent another significant area. Compounds like ZJ0273, a broad-spectrum herbicidal ingredient, exemplify the agricultural applications of such chemicals. This underscores the potential utility of benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate and related compounds in developing new agrochemicals for weed control (Yang et al., 2008).
Anti-inflammatory and Antinociceptive Effects
Research into the anti-inflammatory and antinociceptive properties of thiazolo[3,2-a]pyrimidine derivatives highlights another potential area of application. These compounds have shown promising results in preclinical models, suggesting that similar structures could be explored for their therapeutic efficacy in treating inflammation and pain (Selvam et al., 2012).
Antibacterial and Antifungal Activities
Lastly, the antimicrobial activity of pyrimidine derivatives, including their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, highlights the broad-spectrum potential of these compounds in addressing infectious diseases. Such findings suggest avenues for the development of new antimicrobial agents, potentially including derivatives of benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate (Kumari et al., 2017).
properties
IUPAC Name |
benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKLKXSYRKSZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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